molecular formula C11H12O2 B1587953 2-(2,3-dihydro-1H-inden-2-yl)acetic Acid CAS No. 37868-26-1

2-(2,3-dihydro-1H-inden-2-yl)acetic Acid

Cat. No.: B1587953
CAS No.: 37868-26-1
M. Wt: 176.21 g/mol
InChI Key: TULDPXYHBFBRGW-UHFFFAOYSA-N
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Description

2-(2,3-Dihydro-1H-inden-2-yl)acetic acid is an organic compound that belongs to the class of indane derivatives. Indane derivatives are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals. This compound features a bicyclic structure consisting of a benzene ring fused to a cyclopentane ring, with an acetic acid moiety attached to the second carbon of the cyclopentane ring.

Mechanism of Action

Target of Action

It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . This suggests that 2-(2,3-dihydro-1H-inden-2-yl)acetic Acid may interact with various biological targets.

Mode of Action

Indole derivatives are known to interact with their targets, leading to various biological activities . It’s plausible that this compound may interact with its targets in a similar manner.

Biochemical Pathways

Indole derivatives are known to possess various biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Given that indole derivatives have diverse biological activities , it’s plausible that this compound may have similar effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3-dihydro-1H-inden-2-yl)acetic acid can be achieved through several methods. One common approach involves the alkylation of indan-2-one with bromoacetic acid in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in a suitable solvent like ethanol or dimethylformamide.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the catalytic hydrogenation of indene to produce indan, followed by carboxylation using carbon dioxide under high pressure and temperature. This method ensures high yield and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form alcohol derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for the introduction of various functional groups. Typical reagents include halogens, nitrating agents, and sulfonating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed:

    Oxidation: Indan-2-one or indan-2-aldehyde.

    Reduction: 2-(2,3-dihydro-1H-inden-2-yl)ethanol.

    Substitution: Halogenated indane derivatives.

Scientific Research Applications

2-(2,3-Dihydro-1H-inden-2-yl)acetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and analgesic properties.

    Medicine: Explored for its potential use in the development of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and as a building block for various industrial chemicals.

Comparison with Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar structural features but different biological activities.

    2-(2,3-Dihydro-1H-inden-1-yl)acetic acid: A closely related compound with a different position of the acetic acid moiety.

Uniqueness: 2-(2,3-Dihydro-1H-inden-2-yl)acetic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

2-(2,3-dihydro-1H-inden-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c12-11(13)7-8-5-9-3-1-2-4-10(9)6-8/h1-4,8H,5-7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TULDPXYHBFBRGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=CC=CC=C21)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10409166
Record name 2-(2,3-dihydro-1H-inden-2-yl)acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10409166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37868-26-1
Record name 2-(2,3-dihydro-1H-inden-2-yl)acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10409166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of acid 146 (10.0 g, 53.1 mmol) in MeOH (45 mL) and dioxane (150 mL) with Pd/C (10%, 1.0 g) was stirred under H2 (40 psi) for 16 h. The mixture was filtered through Celite and the solvent evaporated to give acid 147 as an off-white solid: mp 85-88° C. [lit. (Nagasawa et al., Japanese Patent 04338358, 1992) 89-91° C.]; 1H NMR δ 8.47 (br s, 1H, OH), 7.08-7.18 (m, 4H, H-4, H-5, H-6, H-7), 2.99-3.06 (m, 2H, H-1, H-3), 2.69-2.74 (m, 1H, H-2), 2.53-2.60 (m, 2H, H-1, H-3), 2.48 (d, J=7.4 Hz, 2H, CH2CO2).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
1 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2,3-dihydro-1H-inden-2-yl)acetic Acid
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2-(2,3-dihydro-1H-inden-2-yl)acetic Acid
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2-(2,3-dihydro-1H-inden-2-yl)acetic Acid
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2-(2,3-dihydro-1H-inden-2-yl)acetic Acid
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2-(2,3-dihydro-1H-inden-2-yl)acetic Acid
Reactant of Route 6
2-(2,3-dihydro-1H-inden-2-yl)acetic Acid
Customer
Q & A

Q1: What is the significance of the synthesis of 5,6-Dimethylazulene from 5,6-dimethylindan using the diazoacetic ester method, as described in the research?

A1: The synthesis of 5,6-Dimethylazulene from 5,6-dimethylindan, utilizing the diazoacetic ester method, is significant because it offers a pathway to obtain a valuable azulene derivative. Azulenes are aromatic hydrocarbons with a distinctive blue color and interesting chemical properties, finding applications in various fields like material science and medicinal chemistry. This specific research highlights the successful synthesis of 5,6-Dimethylazulene [] and also notes the isolation of Methyl 5,6-dimethyl-2-indanylacetate as part of the process. The structure of this compound, closely related to 2-Indanylacetic acid, was then elucidated using 220 MHz NMR spectroscopy []. This structural information contributes to a deeper understanding of the reactivity and potential applications of compounds within this chemical family.

Q2: Can 2-Indanylacetic acid derivatives be used in the synthesis of other complex molecules?

A2: Yes, derivatives of 2-Indanylacetic acid, specifically 1-Hydroxy-5-methyl-trans-2-indanylacetic acid, have proven valuable in synthesizing substituted 7H-Benzo(c)fluorenes []. While the abstract doesn't provide in-depth details about the reaction, it points towards the utility of 2-Indanylacetic acid derivatives as building blocks for constructing more complex polycyclic aromatic hydrocarbons. This has implications for the development of novel materials and potentially bioactive compounds.

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